molecular formula C11H13NO3S B14490508 Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate CAS No. 65342-39-4

Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B14490508
CAS No.: 65342-39-4
M. Wt: 239.29 g/mol
InChI Key: COVMWAILSHPCKU-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with cysteine methyl ester hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazolidine ring can be reduced to form a thiazolidine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a thiazolidine derivative.

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzoxazole: Similar structure but with an oxazole ring instead of a thiazolidine ring.

    2-(2-Hydroxyphenyl)benzimidazole: Contains a benzimidazole ring instead of a thiazolidine ring.

    2-(2-Hydroxyphenyl)thiazole: Features a thiazole ring instead of a thiazolidine ring.

Uniqueness

Methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both a hydroxyphenyl group and a thiazolidine ring, which confer specific chemical and biological properties

Properties

CAS No.

65342-39-4

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H13NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,10,12-13H,6H2,1H3

InChI Key

COVMWAILSHPCKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)C2=CC=CC=C2O

Origin of Product

United States

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